

Technical Guide on the Spectroscopic Data of 8-Hydroxyquinoline

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Compound of Interest		
Compound Name:	5-ethylquinolin-8-ol	
Cat. No.:	B3351780	Get Quote

A comprehensive analysis of its NMR, IR, and UV-Vis spectral properties.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental spectroscopic data (NMR, IR, UV-Vis) for **5-ethylquinolin-8-ol** could be located. This technical guide has been prepared using the well-characterized and structurally related parent compound, 8-hydroxyquinoline, as a representative example to illustrate the requested data presentation, experimental protocols, and visualization. All data presented herein pertains to 8-hydroxyquinoline.

Introduction

8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, analytical chemistry, and materials science. Their biological activities, including antimicrobial, anticancer, and neuroprotective effects, are often linked to their ability to chelate metal ions. The spectroscopic characterization of these compounds is fundamental to understanding their structure, purity, and electronic properties, which in turn dictates their functional behavior. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 8-hydroxyquinoline.

Spectroscopic Data Summary



The following tables summarize the key quantitative spectroscopic data for 8-hydroxyquinoline.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for 8-Hydroxyquinoline

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.74	dd	4.2, 1.6
H-3	7.42	dd	8.2, 4.2
H-4	8.13	dd	8.2, 1.6
H-5	7.20	d	7.8
H-6	7.40	t	7.8
H-7	7.08	d	7.8
ОН	9.7 (broad s)	S	-

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shifts for 8-Hydroxyquinoline



Carbon	Chemical Shift (δ, ppm)
C-2	148.2
C-3	121.7
C-4	136.2
C-4a	128.0
C-5	117.8
C-6	129.0
C-7	111.3
C-8	153.5
C-8a	138.9

Solvent: DMSO-d6

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for 8-Hydroxyquinoline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3000 (broad)	Strong	O-H stretch (intramolecular hydrogen bonding)
3050	Medium	Aromatic C-H stretch
1580, 1500, 1470	Strong	C=C and C=N aromatic ring stretching
1280	Strong	C-O stretch (phenolic)
820, 780, 740	Strong	C-H out-of-plane bending

Sample preparation: KBr pellet



UV-Vis Spectroscopic Data

Table 4: UV-Vis Absorption Maxima for 8-Hydroxyquinoline

Wavelength (λmax, nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Transition
~242	~35,000	π → π
~300	~2,500	$\pi \to \pi$
~310	~2,300	n → π*

Solvent: Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of 8-hydroxyquinoline is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 1 second



• 13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).
Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory or a pellet press.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of 8-hydroxyquinoline is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.
 - The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.



Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Ultraviolet-Visible (UV-Vis) Spectroscopy

 Instrumentation: A Shimadzu UV-2600 spectrophotometer (or equivalent) with a dual-beam setup.

Sample Preparation:

- A stock solution of 8-hydroxyquinoline is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol to achieve a concentration of approximately 1x10⁻³ M.
- The stock solution is then serially diluted with ethanol to obtain a final concentration in the range of $1x10^{-5}$ to $1x10^{-4}$ M, ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

- A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the solvent (ethanol) to serve as the blank, and the other is filled with the sample solution.
- The instrument is zeroed with the blank cuvette.
- The absorption spectrum of the sample is recorded over a wavelength range of 200-600 nm.
- The wavelengths of maximum absorbance (λmax) are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 8-hydroxyquinoline.







Caption: Workflow for Spectroscopic Analysis.

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